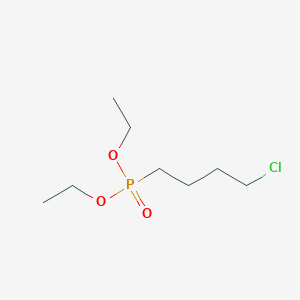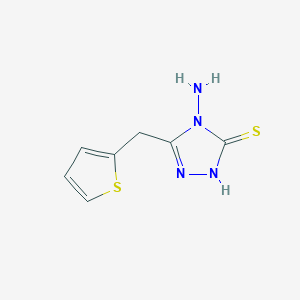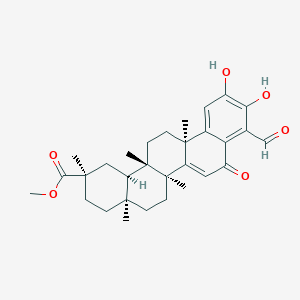![molecular formula C16H14Cl2OS B3038664 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 882749-38-4](/img/structure/B3038664.png)
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, also known as 4-methyl-3-phenyl-3-chloro-1-propane-sulfone (MPCPS), is an organic compound that has been studied extensively in recent years. It is a synthetic compound with a variety of potential applications in the field of chemistry, pharmacology, and biotechnology.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
The synthesis of compounds similar to 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has been explored in various studies. For instance, Feng (2013) reported on the synthesis of a novel compound, 1,2-dis(1,3-diphenylpropan-2-yl)disulfane, highlighting the process of synthesis, yield, and structural determination through techniques like IR, NMR, and X-ray diffraction (F. Feng, 2013).
Reaction Studies and Structural Analysis
Research by Kosolapova et al. (2013) focused on the synthesis and structure of reaction products involving similar compounds. Their study provided insights into the structural characteristics and the process of synthesis through X-ray crystallography (L. S. Kosolapova et al., 2013).
Antibacterial Activity
A study by Hu et al. (2006) explored the antibacterial activity of amino-heterocyclic compounds similar to 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone. This research highlighted the synthetic method and potential antibacterial activities of these compounds, contributing to the understanding of their possible applications in medical science (Guo-qiang Hu et al., 2006).
Organometallic Chemistry
In the field of organometallic chemistry, Baker et al. (2012) conducted stereospecific syntheses and provided insights into the structures of planar chiral bidentate complexes. This research has implications for understanding the properties and applications of such complex organometallic structures (R. W. Baker et al., 2012).
Polyimides with High Refractive Index
Tapaswi et al. (2015) explored the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which have high refractive indices and small birefringence. This research is significant for applications in materials science, particularly in the development of high-performance polymers (P. Tapaswi et al., 2015).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-11-2-5-13(6-3-11)20-9-8-16(19)12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMDZSBIQBCMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine](/img/structure/B3038581.png)
![6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038586.png)



![3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B3038593.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B3038595.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3038596.png)

![3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3038599.png)
![3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038601.png)


